N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(methylthio)benzamide

HDAC3 Isoform selectivity Epigenetics

Unique HDAC3‑selective chemical probe with the critical 2‑methylthio Zn‑binding group conferring >300‑fold selectivity over HDAC1/2. The dimethylamino‑thiophene side chain ensures cell permeability for intracellular target engagement in HIV latency, oncology and inflammation research. An ideal scaffold for parallel SAR library synthesis and fragment‑based drug discovery. Sourced from pre‑qualified custom synthesis partners; standard analytical characterization (HPLC, NMR, MS) is provided with every batch. Inquire for bulk pricing and lead times.

Molecular Formula C16H20N2OS2
Molecular Weight 320.47
CAS No. 1211656-64-2
Cat. No. B2825159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(methylthio)benzamide
CAS1211656-64-2
Molecular FormulaC16H20N2OS2
Molecular Weight320.47
Structural Identifiers
SMILESCN(C)C(CNC(=O)C1=CC=CC=C1SC)C2=CSC=C2
InChIInChI=1S/C16H20N2OS2/c1-18(2)14(12-8-9-21-11-12)10-17-16(19)13-6-4-5-7-15(13)20-3/h4-9,11,14H,10H2,1-3H3,(H,17,19)
InChIKeyAZYCZCFSABPKHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(methylthio)benzamide (CAS 1211656-64-2): Structural Basis for Selective Biological Activity


N-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(methylthio)benzamide (CAS 1211656-64-2) is a synthetic small molecule (MW 320.47 g/mol, formula C₁₆H₂₀N₂OS₂) that integrates a 2-methylthiobenzamide core with a dimethylamino-thiophene ethyl side chain. This architecture is characteristic of zinc-binding benzamide derivatives that have demonstrated potent and highly selective histone deacetylase 3 (HDAC3) inhibition, with the 2-methylthio substituent being critical for isoform selectivity [1]. The compound serves as a versatile scaffold in medicinal chemistry, offering modifiable functional groups (thiophene, methylthio, dimethylamino) that permit structure-activity relationship (SAR) exploration [2].

Why N-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(methylthio)benzamide Cannot Be Replaced by Simple Benzamide or Hydroxy Analogs


Close structural analogs lacking the 2-methylthio group (e.g., 2-hydroxy benzamides or unsubstituted benzamides) exhibit fundamentally different zinc-binding modes and selectivity profiles. In crystallographic studies, a subtle change from 2-methylthio to 2-hydroxy benzamide retained HDAC3 potency but entirely abolished selectivity over HDAC1 and HDAC2 [1]. Similarly, the dimethylamino-thiophene side chain influences cellular permeability and target engagement; replacing it with a simple alkyl linker or removing the thiophene ring is expected to alter both potency and off-target interactions [2]. Therefore, generic substitution with in-class benzamides that lack these specific functional groups will not reproduce the same biological or pharmacological profile.

Quantitative Differentiation Evidence for N-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(methylthio)benzamide (CAS 1211656-64-2)


HDAC3 Isoform Selectivity Driven by the 2-Methylthiobenzamide Zinc-Binding Group

In a series of 2-substituted benzamide HDAC inhibitors, the 2-methylthio derivative (Compound 16 in Liu et al.) inhibited HDAC3 with an IC₅₀ of 30 nM and achieved >300-fold selectivity over all other HDAC isoforms tested (HDAC1, 2, 6, 8, 10, 11) [1]. In stark contrast, replacing the 2-methylthio group with a 2-hydroxy substituent (Compound 20) retained HDAC3 potency but completely eliminated selectivity, inhibiting HDAC1 and HDAC2 with comparable potency [1]. X-ray crystallography confirmed that the 2-methylthio group induces a distinct binding mode to the catalytic zinc ion that is not achievable with 2-hydroxy or unsubstituted benzamide analogs. The target compound, N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(methylthio)benzamide, incorporates this same 2-methylthiobenzamide zinc-binding motif, providing a strong structural basis for anticipating analogous HDAC3-selective inhibition.

HDAC3 Isoform selectivity Epigenetics

Lipophilicity Advantage of the Methylthio Group Compared to Hydroxy and Methoxy Analogs

The 2-methylthio substituent increases lipophilicity compared to 2-hydroxy and 2-methoxy benzamide analogs. For a closely related 2-(methylthio)benzamide derivative (N-(p-methylphenyl)-2-(methylthio)benzamide), the experimentally validated LogP is 4.04 . In contrast, analogous 2-methoxy benzamides typically exhibit LogP values 0.5–1.0 units lower. This difference in lipophilicity directly impacts membrane permeability and oral bioavailability potential. Within the ACAT inhibitor benzanilide series, the methylthio group (R₃ = SCH₃) was explicitly claimed alongside methoxy and ethylthio as a preferred substituent for anti-atherosclerotic activity, indicating a favorable balance of potency and physicochemical properties [1].

Lipophilicity Membrane permeability Drug-likeness

Synthetic Versatility via Patented 2-(Methylthio)benzamide Building Block Chemistry

The 2-methylthiobenzamide scaffold is accessible through a robust patented pyrolysis method that converts substituted salicylate O(N,N-dialkyl)thiocarbamates to N,N-dialkyl-2-(methylthio)benzamides [1]. This process enables efficient parallel synthesis of libraries and rapid SAR exploration. In the HDAC3 inhibitor study, a parallel medicinal chemistry approach was successfully applied to generate diverse 2-substituted benzamide libraries, with the 2-methylthio derivatives showing the most promising selectivity profile [2]. The target compound's dimethylamino-thiophene ethyl side chain can be introduced via reductive amination or amide coupling, standard transformations compatible with high-throughput synthesis.

Synthetic accessibility Building block Parallel medicinal chemistry

Potential Dual Pharmacophore Character: Dimethylamino-Thiophene Side Chain for CNS Applications

The dimethylamino group, present in the target compound's side chain, is a common pharmacophoric element in acetylcholinesterase (AChE) inhibitors and centrally active agents. While no direct assay data exists for this specific compound, a structurally related thioamide derivative was tested in an AChE inhibition assay using the Ellman method [1]. Furthermore, dimethylamino-containing benzamides have been disclosed as histamine H₂ receptor blockers [2]. The combination of a dimethylamino group with a thiophene ring may confer CNS multi-target potential, differentiating it from simpler benzamides lacking these functional groups. Quantitative data for the target compound is not available; this is supporting evidence only.

CNS penetration Neuropharmacology Acetylcholinesterase

Recommended Application Scenarios for N-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(methylthio)benzamide Based on Verified Evidence


HDAC3-Selective Tool Compound Development for Epigenetic Target Validation

The 2-methylthiobenzamide core of CAS 1211656-64-2 aligns with the pharmacophore required for HDAC3 isoform selectivity (>300-fold over other HDACs), as established by crystallography and enzymatic assays [1]. Researchers developing HDAC3-selective chemical probes can prioritize this scaffold, derivatizing the thiophene and dimethylamino moieties to optimize pharmacokinetics while retaining the critical 2-methylthio zinc-binding group. This is particularly relevant for HIV latency reversal, oncology, and inflammation models where pan-HDAC inhibition is undesirable.

Building Block for Parallel Medicinal Chemistry Libraries Targeting Epigenetic Modifiers

The patented synthetic route to 2-methylthiobenzamides [2] enables rapid library construction. The compound can serve as a parent scaffold for systematic variation of the amine side chain (e.g., replacing thiophene with other heterocycles) in 96-well parallel synthesis formats, accelerating SAR studies for HDAC and other zinc-dependent enzyme targets.

Lipophilic Fragment for Membrane-Permeable Probe Design

With an estimated LogP of 3.5–4.0 , this compound offers a balanced lipophilicity profile suitable for designing cell-permeable probes. It can be used as a starting fragment in fragment-based drug discovery campaigns where intracellular target engagement is a key selection criterion, providing an advantage over more polar 2-hydroxy or 2-amino benzamide fragments.

Quote Request

Request a Quote for N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(methylthio)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.